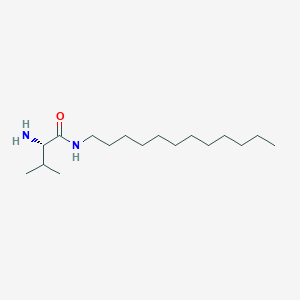

N-Dodecyl-L-valinamide

Description

Contextualizing the Compound within the Class of Amphiphilic Amino Acid Derivatives

N-Dodecyl-L-valinamide belongs to the broad class of molecules known as amphiphilic amino acid derivatives. These compounds are characterized by having both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. rsc.orgresearchgate.net The hydrophilic portion is typically derived from an amino acid, in this case, L-valine, while the hydrophobic segment consists of a long hydrocarbon chain, such as the dodecyl group in this compound. vulcanchem.com

The design of such molecules allows for a rich diversity of structures with specific properties, often leading to self-assembly through various non-covalent interactions like hydrophobic effects, hydrogen bonding, and π-stacking. rsc.orgresearchgate.net The L-valine component provides a chiral center and the capacity for hydrogen bonding via its amide group, while the dodecyl tail imparts the hydrophobic character that drives the molecule's behavior in aqueous and non-aqueous environments. This dual nature is fundamental to the formation of organized structures like micelles, vesicles, and other supramolecular assemblies. uctm.edu

Significance in Contemporary Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. supramolecularevans.comunistra.fr this compound and similar amphiphilic amino acid derivatives are of significant interest in this area because of their ability to spontaneously form well-defined structures. researchgate.net These self-assembled architectures can serve as templates or scaffolds for creating more complex functional materials.

In materials science, the interest in this compound stems from the potential to create novel materials with tailored properties. the-innovation.orgbohrium.com The self-assembly of such molecules can lead to the formation of soft materials like gels, liquid crystals, and organized thin films. bohrium.com These materials can have applications in various advanced technologies. For instance, the principles of self-assembly driven by amphiphilic molecules are being explored for the creation of new biomaterials and for applications in nanotechnology. rsc.orgnih.gov The precise control over the molecular structure of compounds like this compound allows researchers to fine-tune the macroscopic properties of the resulting materials. the-innovation.org

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and its analogs spans several key domains:

Self-Assembly and Nanostructure Formation: A primary area of investigation is the study of how these molecules self-assemble in different solvents and under various conditions to form diverse nanostructures. Understanding the relationship between molecular architecture and the resulting aggregate morphology is a fundamental goal. rsc.orgresearchgate.net

Biomedical Applications: Due to their biocompatibility and biodegradability, amphiphilic amino acid derivatives are being explored for various biomedical applications. rsc.orgresearchgate.net While this article does not delve into specific medical uses, the foundational research in this area often involves studying the interaction of these molecules with biological components.

Advanced Materials Development: The creation of functional materials with specific optical, electronic, or mechanical properties is another significant research direction. The organized structures formed by this compound can be used to template the synthesis of other materials or can themselves constitute the functional material. the-innovation.org

Interfacial Science: The amphiphilic nature of this compound makes it surface-active, meaning it tends to accumulate at interfaces (e.g., air-water or oil-water). This property is relevant in studies of emulsions, foams, and coatings.

Below is a table summarizing the key research areas and the role of this compound's structural features.

| Research Domain | Key Structural Feature Utilized | Potential Outcome of Research |

| Self-Assembly | Amphiphilic nature (hydrophobic tail and hydrophilic head) | Formation of micelles, vesicles, and other nanostructures |

| Materials Science | Ability to form ordered structures | Development of novel soft materials like gels and liquid crystals |

| Interfacial Science | Surface-active properties | Understanding and controlling emulsion and foam stability |

| Biomedical Research | Biocompatibility of amino acid headgroup | Foundational studies for drug delivery and tissue engineering |

Structure

3D Structure

Properties

CAS No. |

60654-00-4 |

|---|---|

Molecular Formula |

C17H36N2O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-dodecyl-3-methylbutanamide |

InChI |

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3,(H,19,20)/t16-/m0/s1 |

InChI Key |

UEGMHPIJOZCPQU-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Formation of the Amide Bond in N-Dodecyl-L-valinamide

The creation of the amide bond is a cornerstone of peptide chemistry and organic synthesis. uantwerpen.beresearchgate.net For a molecule like this compound, this typically requires the activation of the carboxylic acid moiety of L-valine to facilitate nucleophilic attack by dodecylamine (B51217). uantwerpen.be

Solution-phase synthesis offers a versatile and scalable approach for producing this compound. This method relies on the use of coupling reagents to activate the carboxylic acid of an N-protected L-valine derivative. The choice of protecting group for the amine of L-valine, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is crucial to prevent self-polymerization and other side reactions. uantwerpen.bemdpi.com

The general process involves dissolving the N-protected L-valine and the coupling reagent in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). After activation, dodecylamine is added, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acidic byproducts. The reaction progress is monitored chromatographically, and upon completion, the product is isolated and purified, followed by the removal of the N-protecting group.

A variety of coupling reagents are available, each with its own mechanism, advantages, and limitations. thieme-connect.comresearchgate.net Common classes include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate carboxylic acids to form O-acylisourea intermediates. To minimize side reactions and racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is often included.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and effective coupling with low rates of racemization.

| Coupling Reagent Class | Example(s) | Typical Conditions | Advantages | Limitations |

| Carbodiimides | DCC, DIC | DCM or DMF, 0°C to RT, often with HOBt or Oxyma | Cost-effective, widely used. | Formation of insoluble urea (B33335) byproduct (DCC), potential for racemization. |

| Phosphonium Salts | BOP, PyBOP | DMF, RT, with base (e.g., DIPEA) | High reactivity, low racemization. | Stoichiometric carcinogenic byproducts (HMPA from BOP). |

| Uronium/Aminium Salts | HATU, HBTU | DMF, RT, with base (e.g., DIPEA) | Very fast reaction rates, high yields, low racemization. | Higher cost, potential for side reactions at the amine. |

Solid-phase peptide synthesis (SPPS) provides a powerful alternative for constructing N-acyl amino acids, minimizing the need for purification of intermediates. rsc.orgontosight.ai Using the Fmoc/tBu strategy, the synthesis would proceed as follows:

Resin Loading: Fmoc-L-valine is first anchored to a solid support, such as a 2-chlorotrityl chloride or Wang resin.

Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amine of L-valine.

Coupling: Dodecanoic acid is then coupled to the resin-bound L-valine using standard solution-phase coupling reagents (e.g., DIC/Oxyma). The long alkyl chain of dodecanoic acid makes it the preferred acyl donor in this context.

Cleavage: Once the coupling is complete, the final this compound product is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) to protect against side reactions. mdpi.com

This method allows for the use of excess reagents to drive the reaction to completion, with purification only required for the final product after cleavage. mdpi.com

Enzymatic and Chemo-Enzymatic Synthesis of N-Acyl Amino Acid Derivatives

Enzymatic methods represent a green and highly selective alternative to traditional chemical synthesis. researchgate.netbbwpublisher.com These approaches leverage the catalytic power of enzymes, particularly hydrolases like lipases and proteases, to form the amide bond under mild, aqueous conditions. nih.govnih.gov

The synthesis of N-acyl amino acids using enzymes is a field of growing interest due to the demand for environmentally benign processes. nih.govnih.gov Lipases, such as the widely used Candida antarctica lipase (B570770) B (CALB), are particularly effective. rsc.orgnih.gov These enzymes can catalyze the amidation reaction through several routes:

Direct Condensation: The enzyme can directly catalyze the reaction between dodecanoic acid and L-valine. This reaction is thermodynamically unfavorable in aqueous solutions, so it is often performed in non-aqueous solvents or solvent-free systems to shift the equilibrium towards synthesis.

Aminolysis of Esters: A more common and efficient approach is the lipase-catalyzed aminolysis of an activated acyl donor, such as a fatty acid ester (e.g., methyl dodecanoate). In this kinetically controlled process, the enzyme first forms an acyl-enzyme intermediate with the fatty acid ester, which is then attacked by the amino group of L-valine to form the final amide product. researchgate.net

A key advantage of biocatalysis is its inherent stereoselectivity. Enzymes can distinguish between enantiomers, ensuring that the L-configuration of the valine starting material is preserved in the final product without racemization. rsc.orginternationalscholarsjournals.com

The use of enzymes for the synthesis of this compound offers significant benefits but also presents certain challenges.

| Advantages | Limitations |

| High Selectivity: Excellent chemo-, regio-, and stereoselectivity, avoiding racemization and the need for protecting groups. internationalscholarsjournals.com | Reaction Equilibrium: In aqueous media, the reverse reaction (hydrolysis) is favored, requiring specific conditions (e.g., organic solvents, water activity control) to drive synthesis. rsc.org |

| Green Chemistry: Reactions are performed under mild conditions (temperature, pH), reducing energy consumption and waste. bbwpublisher.comnih.gov | Lower Reaction Rates: Enzymatic reactions can be slower than conventional chemical methods. |

| Reduced Byproducts: Cleaner reactions with fewer side products simplify purification. | Enzyme Cost and Stability: Enzymes can be expensive and may have limited stability under operational conditions. |

| Safety: Avoids the use of toxic and hazardous reagents and solvents common in chemical synthesis. researchgate.net | Substrate Scope: Enzymes may have a narrow substrate scope, limiting the variety of possible reactants. elifesciences.org |

Chemical Modifications for Functionalization and Analog Generation

The structure of this compound can be systematically modified to generate analogs with tailored physicochemical properties. These modifications can be introduced at the fatty acyl chain, the amino acid residue, or the amide bond itself.

Modification of the Acyl Chain: The dodecyl chain is a key determinant of the molecule's lipophilicity. Analogs can be synthesized by replacing dodecanoic acid with other fatty acids during the coupling step. This allows for the introduction of:

Varied Chain Lengths: Using shorter or longer fatty acids to fine-tune the hydrophilic-lipophilic balance (HLB).

Unsaturation: Employing unsaturated fatty acids (e.g., oleic acid) to introduce kinks in the alkyl chain, which can affect packing and self-assembly.

Branching or Functional Groups: Introducing branches or terminal functional groups (e.g., hydroxyl, carboxyl) on the acyl chain to alter polarity and interaction capabilities.

Modification of the Amino Acid: While the core compound uses L-valine, the synthetic methodologies allow for the substitution of other amino acids. This can introduce different side chains (polar, nonpolar, charged, aromatic), dramatically altering the properties of the headgroup.

Modification of the Amide Bond: The amide nitrogen can be alkylated, most commonly methylated, to produce N-dodecyl-N-methyl-L-valinamide. N-methylation can increase lipophilicity, improve metabolic stability by preventing enzymatic degradation, and influence the conformational preferences of the molecule. monash.edu This modification is typically achieved by treating the N-acyl amino acid with a methylating agent like methyl iodide in the presence of a base such as sodium hydride. monash.edu

These functionalization strategies are critical for developing N-acyl amino acid derivatives for specific applications, such as in the creation of novel surfactants, gelling agents, or biocompatible materials. rsc.org

Strategies for Modifying the Dodecyl Chain

The dodecyl chain of this compound is a key determinant of its lipophilicity and self-assembly behavior. Modifications to this aliphatic tail can significantly impact its properties.

One common strategy for modifying the dodecyl chain involves the use of alternative starting materials during the synthesis. Instead of dodecylamine, other long-chain primary amines with varying chain lengths or functionalities can be coupled with a suitably protected L-valine derivative. This allows for the introduction of shorter or longer alkyl chains, as well as chains containing unsaturation (e.g., double or triple bonds) or other functional groups.

Another approach involves the chemical modification of the pre-formed this compound. While the saturated dodecyl chain is generally unreactive, the introduction of a modifiable handle, such as a terminal double bond or a hydroxyl group, during the initial synthesis would open up possibilities for further reactions. For instance, a terminal alkene could be subjected to reactions like epoxidation, dihydroxylation, or polymerization.

The introduction of substituents along the dodecyl chain is more challenging due to the lack of reactive sites. However, starting with a functionalized dodecyl precursor, such as a hydroxydodecylamine or a dodecenylamine, would allow for subsequent derivatization.

| Modification Strategy | Description | Potential Impact on Properties |

| Varying Alkyl Chain Length | Synthesis with amines of different chain lengths (e.g., C8, C10, C14, C16). | Alters hydrophobicity, critical micelle concentration (CMC), and packing in self-assembled structures. |

| Introducing Unsaturation | Use of alkenyl or alkynyl amines in the synthesis. | Affects the rigidity and conformation of the lipid tail, potentially influencing membrane fluidity in biological contexts. |

| Terminal Functionalization | Incorporation of a functional group (e.g., -OH, -COOH, -NH2) at the terminus of the dodecyl chain. | Provides a site for conjugation with other molecules, such as fluorescent dyes, polymers, or targeting ligands. |

| Branched-Chain Modifications | Synthesis with branched-chain amines. | Increases the steric bulk of the hydrophobic tail, which can disrupt ordered packing and lower the melting point. |

Modifications of the Valinamide (B3267577) Moiety

The valinamide portion of the molecule offers several sites for chemical modification, including the amide bond, the secondary amine, and the isopropyl side chain of the valine residue.

The primary amide of the valinamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-Dodecyl-L-valine. Conversely, the amide can be dehydrated to form a nitrile.

The secondary amine within the amide linkage can potentially be further acylated or alkylated, although this is less common. The isopropyl group of the valine residue is generally chemically inert, but its replacement with other amino acid side chains during the initial synthesis provides a powerful tool for diversification. By coupling dodecylamine with other amino acids, a wide range of N-dodecyl-L-amino acid amides with different side chains (e.g., from alanine, leucine, phenylalanine) can be generated, each with unique steric and electronic properties.

The azalactone peptide synthesis method is a classic approach for creating dipeptides and can be adapted for the synthesis of valinamide derivatives. researchgate.netjocpr.com This involves the reaction of an azalactone with an amino acid, which in this context could be a modified valine derivative. researchgate.netjocpr.com

| Modification Site | Reaction Type | Resulting Functional Group | Potential Application |

| Primary Amide | Hydrolysis | Carboxylic Acid | Altering solubility and enabling further carboxylate chemistry. |

| Primary Amide | Dehydration | Nitrile | Modifying electronic properties and reactivity. |

| Valine Side Chain | Synthetic Variation | Various Amino Acid Side Chains | Tuning steric and electronic properties for specific molecular recognition or self-assembly. |

| Amide Linkage | N-Alkylation/N-Acylation | Tertiary Amide | Increasing steric hindrance and altering hydrogen bonding capacity. |

Derivatization Reactions for Analytical Applications

For the purpose of analysis, particularly by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization of this compound can be crucial. Derivatization can enhance detectability, improve chromatographic separation, and provide structural information through characteristic fragmentation patterns in mass spectrometry.

A common strategy for derivatizing N-acyl amino acids involves targeting the terminal amide or a carboxyl group if the amide is hydrolyzed. For HPLC with UV-Vis detection, a chromophore is often introduced. Reagents like 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride can react with the free amino group of L-valinamide if the N-dodecyl group were to be introduced through acylation of L-valinamide itself.

For N-acyl amino acids, derivatization of the carboxyl group (after hydrolysis of the amide) is a common approach. For instance, 2,4'-dibromoacetophenone (B128361) can be used to form 4'-bromophenacyl esters, which are suitable for spectrophotometric detection. researchgate.netmdpi.com This method has been applied to the analysis of other N-acyl amino acid surfactants. researchgate.netmdpi.com

Chiral derivatizing agents are employed to separate enantiomers. While this compound is chiral due to the L-valine, these agents can be used to confirm enantiomeric purity. Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), an analogue of Marfey's reagent, is used to derivatize amino groups, creating diastereomers that can be separated by reversed-phase HPLC. researchgate.net

For mass spectrometry, derivatization can be used to improve ionization efficiency and to direct fragmentation pathways, aiding in structural elucidation.

| Analytical Technique | Derivatizing Agent | Target Functional Group | Purpose of Derivatization |

| HPLC-UV/Vis | 2,4'-Dibromoacetophenone | Carboxylic Acid (post-hydrolysis) | Introduction of a chromophore for UV detection. researchgate.netmdpi.com |

| HPLC (Chiral Separation) | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Primary Amine (of potential impurities or starting materials) | Formation of diastereomers for enantiomeric purity analysis. researchgate.net |

| GC-MS | Silylating agents (e.g., TBDMS) | Amide N-H | Increased volatility and thermal stability for gas chromatography. scribd.com |

| LC-MS/MS | Dansyl Chloride | Primary/Secondary Amines | Enhanced ionization efficiency and characteristic fragmentation. ddtjournal.com |

Supramolecular Self Assembly and Ordered Structure Formation

Fundamental Principles Governing the Self-Assembly of Amphiphilic Molecules

The self-assembly of amphiphilic molecules like N-Dodecyl-L-valinamide is primarily dictated by the hydrophobic effect and the formation of hydrogen bonds, with the inherent chirality of the molecule adding a crucial layer of structural control.

The dual nature of this compound, possessing both a hydrophilic (water-loving) L-valinamide head and a hydrophobic (water-fearing) dodecyl tail, is the main driver of its self-assembly in aqueous environments. The hydrophobic tails tend to minimize their contact with water molecules, leading to their aggregation. This process, known as the hydrophobic effect, is entropically favorable as it releases ordered water molecules from the vicinity of the hydrocarbon chains. researchgate.netdiva-portal.org

Investigation of Micellar and Vesicular Architectures

Depending on factors such as concentration, temperature, and solvent conditions, this compound can assemble into various architectures, most notably spherical micelles and bilayer vesicles.

Above a specific concentration known as the critical micelle concentration (CMC), this compound molecules aggregate to form spherical micelles. In these structures, the hydrophobic dodecyl tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic L-valinamide heads form the outer corona, interacting with the surrounding water molecules. mdpi.com

The formation and characteristics of such micelles can be studied using various techniques, including dynamic light scattering (DLS) to determine their size and aggregation number. researchgate.net The aggregation number represents the average number of molecules per micelle and is a key parameter in understanding micellar stability and properties. researchgate.net

Table 1: Hypothetical Characterization Data for this compound Micelles

| Parameter | Value | Method of Determination |

| Critical Micelle Concentration (CMC) | ~0.5 mM | Surface Tension Measurement |

| Hydrodynamic Radius (Rh) | ~3-5 nm | Dynamic Light Scattering (DLS) |

| Aggregation Number (Nagg) | ~50-80 | Static Light Scattering (SLS) |

Note: The values in this table are hypothetical and serve as an illustrative example of the type of data obtained from micelle characterization studies.

At higher concentrations or under specific conditions, this compound can form vesicles, which are hollow, spherical structures composed of a lipid bilayer. researchgate.net These bilayers are arranged such that the hydrophobic tails face inward, creating a hydrophobic membrane, while the hydrophilic heads face both the external aqueous environment and the internal aqueous core of the vesicle. nih.gov

Vesicles can be either unilamellar, consisting of a single bilayer, or multilamellar, with multiple concentric bilayers. researchgate.net The formation of vesicles from single-chain amphiphiles like this compound is a topic of significant interest, as it provides a simple model system for understanding the principles of membrane formation. rsc.orgwhiterose.ac.uk The stability and permeability of these vesicles are influenced by the packing of the lipid tails and the interactions between the head groups.

Formation of Higher-Order Supramolecular Assemblies

Beyond micelles and vesicles, this compound has the potential to form even more complex, higher-order supramolecular structures such as nanofibers, ribbons, or gels. The formation of these extended structures is often driven by strong, directional intermolecular interactions, such as the hydrogen bonding networks between the valinamide (B3267577) head groups. nih.gov

The chirality of the molecule can also play a significant role in the formation of these higher-order assemblies, often inducing a helical twist in the resulting fibers or ribbons. researchgate.net These hierarchical structures, where molecules assemble into primary structures that in turn assemble into larger architectures, are a hallmark of sophisticated supramolecular systems. nih.gov The study of these complex assemblies provides valuable insights into the design of novel nanomaterials with tailored properties and functions.

Molecular Interactions with Biological Mimetic Systems

Interfacial Interactions with Model Membrane Systems

Model membrane systems, including liposomes and planar lipid bilayers, are indispensable tools for characterizing how exogenous molecules like N-Dodecyl-L-valinamide interact with cell surfaces. mdpi.com The insights gained from these models are foundational to understanding the molecular mechanisms of action for many biologically active surfactants. ub.edu

The initial step of interaction between an amphiphilic molecule and a biological membrane is its adsorption at the lipid-water interface. For N-acyl amino acid derivatives, this process is driven by the hydrophobic effect, which encourages the dodecyl tail to partition out of the aqueous phase and into the nonpolar core of the lipid bilayer. Concurrently, the polar L-valine amide headgroup remains at the interface, interacting with the polar headgroups of the phospholipids (B1166683) and the surrounding water molecules.

Studies on similar cationic amino acid-based surfactants, such as arginine-N-lauroyl amide, demonstrate that both electrostatic and hydrophobic interactions are critical for their association with phospholipid vesicles. ub.eduresearchgate.net While this compound is neutral, the hydrogen-bonding capability of its amide and the valine side chain can facilitate its anchoring at the interface. Research on various N-acyl amino acids has shown that the nature of the amino acid headgroup significantly influences the packing and surface activity of the molecule. chalmers.se The bulky, nonpolar isopropyl side chain of the valine residue in this compound likely influences its orientation and packing density at the bilayer interface, distinguishing its behavior from surfactants with smaller or more polar headgroups like those derived from glycine (B1666218) or alanine. acs.org The adsorption process can be quantified by measuring changes in surface pressure in Langmuir monolayers or by techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) on supported lipid bilayers.

Once adsorbed, this compound is expected to integrate into the lipid bilayer, altering its physical properties, notably fluidity and permeability. Membrane fluidity, the freedom of movement of lipid molecules within the bilayer, is critical for cellular functions. uvigo.es The insertion of the C12 dodecyl chain of this compound between the phospholipid acyl chains can disrupt the ordered packing of the lipids. csic.esfrontiersin.org

The extent of this disruption depends on the initial state of the membrane. In a highly ordered gel-phase bilayer, the introduction of the dodecyl chain would likely increase fluidity by creating packing defects. Conversely, in a more disordered liquid-crystalline phase, its interactions might have a more complex, ordering or disordering effect depending on the specific lipid composition and temperature. frontiersin.org Studies on free fatty acids show that their incorporation can significantly alter the gel-to-fluid phase transition temperature of lipid bilayers. frontiersin.org

This alteration of membrane structure is directly linked to permeability. The disruption of lipid packing can create transient pores or increase the probability of their formation, thereby enhancing the leakage of entrapped solutes across the membrane. nih.govnih.gov Research on the interaction of antimicrobial surfactants with model 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles has shown a direct relationship between the surfactants' ability to bind and their capacity to disorder the membrane, leading to increased permeability. researchgate.net The extent to which this compound affects permeability would be a function of its concentration and the specific lipid composition of the model membrane.

Table 1: Expected Influence of this compound on Model Membrane Properties (Inferred from Analogous Compounds)

| Property | Expected Effect | Underlying Mechanism | Relevant Techniques |

| Membrane Fluidity | Increase in gel-phase bilayers | Disruption of ordered lipid packing by the dodecyl tail. | Fluorescence Anisotropy, DSC |

| Permeability | Increase | Creation of defects/transient pores in the bilayer. | Fluorescent Dye Leakage Assays |

| Phase Transition Temp. (Tm) | Decrease | Perturbation of cooperative melting of lipid acyl chains. | Differential Scanning Calorimetry (DSC) |

Binding and Interaction with Peptides and Proteins in Controlled Environments

The interactions of amphiphilic molecules are not limited to lipids; they also engage with proteins and peptides. In controlled environments, the study of these interactions can reveal mechanisms of protein denaturation, folding modulation, or specific binding events.

N-acyl amino acid derivatives can induce significant conformational changes in peptides and proteins. This is often mediated by the binding of the hydrophobic tail to nonpolar regions of the peptide, which can disrupt native tertiary or secondary structures. For instance, the binding of peptides to MHC class II molecules is known to involve substantial conformational shifts in both binding partners. nih.govfrontiersin.org While not a direct interaction with this compound, this illustrates the inherent flexibility of peptide structures.

More relevantly, studies have shown that surfactants can induce helical structures in peptides that are otherwise disordered in solution. biorxiv.org The dodecyl chain of this compound could form a hydrophobic microenvironment that stabilizes the helical conformation of a model peptide by shielding its hydrophobic residues from water. The L-valine headgroup could further stabilize the induced conformation through specific hydrogen bonding or steric interactions with the peptide backbone or side chains. Techniques such as Circular Dichroism (CD) spectroscopy are invaluable for monitoring such changes in secondary structure, revealing shifts from random coil to α-helix or β-sheet conformations upon interaction with the amphiphile. biorxiv.orgplos.org

Determining the strength and stoichiometry of the interaction between this compound and a model peptide or protein is crucial for a quantitative understanding of the binding process. nih.govarxiv.orgfrontiersin.org Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for these investigations.

ITC can directly measure the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process. For example, if the binding is primarily driven by the hydrophobic effect, a positive entropy change would be expected.

SPR, on the other hand, can measure the real-time association and dissociation kinetics of the interaction between an immobilized protein and the this compound in solution. nih.gov This yields the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Such studies are essential for comparing the binding strength of this compound to different peptides or proteins and for understanding how modifications to its structure would affect binding. diva-portal.org

Table 2: Biophysical Techniques for Characterizing Peptide Interactions

| Technique | Parameters Measured | Insights Provided |

| Circular Dichroism (CD) | Secondary structure content (% helix, sheet) | Conformational changes in the peptide upon binding. |

| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Thermodynamic driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) | KD, ka, kd | Kinetics and affinity of the binding event. |

| Fluorescence Spectroscopy | Changes in emission spectra/anisotropy | Local environmental changes around specific residues. |

Design and Fabrication of Biomimetic Supramolecular Assemblies

The self-assembly of amphiphilic molecules into ordered nanostructures is a cornerstone of bottom-up nanotechnology and materials science. beilstein-journals.org N-acyl amino acid derivatives, including this compound, are excellent candidates for forming such biomimetic supramolecular assemblies due to their defined hydrophobic and hydrophilic segments and their capacity for hydrogen bonding. beilstein-journals.orgresearchgate.net

Research on N-acetylated β-peptides and other acylated amino acids has demonstrated their ability to self-assemble into a variety of nanostructures, such as fibers, ribbons, and hydrogels. researchgate.netfrontiersin.org The primary driving forces for the assembly of this compound would be hydrophobic interactions among the dodecyl tails and intermolecular hydrogen bonding between the valine amide headgroups. The chirality of the L-valine can impart a twist to the resulting assemblies, leading to the formation of helical fibers or ribbons.

These self-assembled structures can serve as scaffolds for tissue engineering, as matrices for controlled drug release, or as templates for the synthesis of other nanomaterials. nih.govnih.gov The functionality of these materials can be tuned by modifying the amino acid headgroup or the length of the acyl chain. The specific stereochemistry and bulky side group of the valine residue in this compound would play a critical role in defining the morphology and properties of the resulting supramolecular structures, making it a distinct building block compared to derivatives of other amino acids. researchgate.net The formation and morphology of these assemblies are typically studied using techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM).

Creation of Self-Assembled Systems Mimicking Biological Functions (e.g., transport, recognition)

Integration into Artificial Enzyme Systems

Similarly, there is no available research detailing the integration of this compound into artificial enzyme systems. This would typically involve using the molecule as a scaffold, a ligand for a catalytic metal center, or as a component of a larger supramolecular structure designed to catalyze a specific chemical reaction. Predictive models from some databases suggest a very low probability of this compound functioning as a catalyst, but experimental data to support or refute this is absent.

Chiral Recognition and Enantioselective Methodologies

Principles of Chiral Discrimination Involving N-Dodecyl-L-valinamide Derivatives

The foundation of chiral discrimination by this compound derivatives lies in the formation of temporary, diastereomeric complexes with the analyte enantiomers. These complexes exhibit different stabilities, which can be harnessed in various analytical techniques to achieve separation.

Role of the L-Valine Stereocenter in Chiral Recognition

The stereocenter within the L-valine moiety of this compound is the cornerstone of its chiral recognition capabilities. This fixed chiral center provides a specific three-dimensional orientation. When it interacts with a racemic mixture, it forms two diastereomeric complexes. These diastereomers possess distinct physicochemical properties, including different energies of formation and, consequently, different stabilities. It is this disparity in stability that allows for the discrimination between the two enantiomers of the analyte. The specific spatial arrangement of the substituents around the chiral carbon of the L-valine residue dictates the steric and electronic interactions with the analyte enantiomers, leading to a preferential fit for one enantiomer over the other.

Intermolecular Interactions Leading to Enantioselectivity

The enantioselectivity observed with this compound derivatives is a result of a combination of non-covalent intermolecular interactions between the chiral selector and the analyte enantiomers. These interactions, which collectively contribute to the differential stability of the diastereomeric complexes, include:

Hydrogen Bonding: The amide groups present in the valinamide (B3267577) structure can act as both hydrogen bond donors and acceptors, forming hydrogen bonds with suitable functional groups on the analyte.

Steric Hindrance: The bulky isopropyl group of the valine residue and the long dodecyl chain create a sterically hindered environment. This steric bulk can preferentially accommodate one enantiomer while repelling the other, based on their respective three-dimensional shapes.

Hydrophobic Interactions: The long N-dodecyl alkyl chain provides a significant non-polar region, which can engage in hydrophobic interactions with non-polar moieties of the analyte.

The summation of these interactions results in a more stable complex for one enantiomer, leading to its preferential retention or distinct behavior in a given analytical system, thus enabling chiral separation.

Applications in Enantiomeric Purity Determination

Derivatives of this compound have proven to be highly effective reagents for determining the enantiomeric purity of various compounds, particularly amino acids and amines.

Chiral Derivatization Reagents (e.g., L-FDVA analogs of Valinamide) for Chromatographic Analysis

A prominent application involves the use of this compound analogs as chiral derivatizing agents. A notable example is Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), an analogue of Marfey's reagent. sigmaaldrich.comscientificlabs.co.uk This reagent reacts with the primary or secondary amine group of an analyte to form diastereomeric derivatives. sigmaaldrich.comscientificlabs.co.uk These newly formed diastereomers can then be readily separated using standard, achiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC). researchgate.net

The key advantage of this "indirect" method of chiral separation is that it obviates the need for expensive chiral stationary phases. researchgate.net The derivatization process itself is typically rapid and proceeds under mild conditions, which helps to prevent the degradation of the analyte. researchgate.net Furthermore, the introduction of the dinitrophenyl group often enhances the UV absorbance of the derivatives, thereby increasing the sensitivity of detection. researchgate.net

L-FDVA has been successfully employed for the enantioselective analysis of a wide range of compounds, including amino acids, peptides, and various drugs. researchgate.netnih.gov For instance, it has been used in the determination of the enantiomeric composition of amino acids in complex samples like microcystins. sigmaaldrich.comscientificlabs.co.uknih.gov Studies have also compared the differentiation capabilities of L-FDVA with similar reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), demonstrating its utility in ion mobility spectrometry-mass spectrometry (TIMS-MS) for chiral amino acid analysis. biorxiv.orgrsc.org

| Analyte | Derivatizing Reagent | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Amino Acids | L-FDVA | HPLC | Effective for determining enantiomeric purity. | sigmaaldrich.comresearchgate.net |

| Amines | L-FDVA | HPLC | Can be used as an alternative to Marfey's reagent. | sigmaaldrich.comscientificlabs.co.uk |

| Microcystins (after hydrolysis) | L-FDVA | LC-ESI-MS | Used for the enantioselective analysis of constituent amino acids. | nih.gov |

| Chiral Amino Acids | L-FDVA | TIMS-MS | Compared with FDAA for chiral discrimination capabilities. | biorxiv.orgrsc.org |

Method Development and Validation for Chiral HPLC

The development of robust and reliable chiral HPLC methods using this compound derivatives as derivatizing agents is a critical aspect of their application. Method development typically involves optimizing several parameters to achieve baseline separation of the diastereomeric derivatives with good resolution and peak shape. Key parameters that are often fine-tuned include:

Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to aqueous buffer, as well as the pH of the buffer, can significantly impact the retention times and selectivity.

Column Type: While the separation is performed on an achiral column, the choice of the stationary phase (e.g., C18, C8) can influence the separation efficiency.

Flow Rate and Temperature: These parameters can affect the speed of the analysis and the resolution of the peaks.

Method validation is subsequently performed to ensure the reliability and accuracy of the developed method. This process typically involves assessing parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). For example, a validated method for cathinone (B1664624) enantiomers using a valinamide-based derivatizing agent achieved a low limit of detection of 0.05 ng/mL. researchgate.net

Development of Chiral Selectors and Stationary Phases

Beyond their use as derivatizing agents, there is ongoing research into the development of chiral stationary phases (CSPs) that incorporate this compound or similar structures as the chiral selector. rsc.orgmdpi.comresearchgate.net In this "direct" approach to chiral separation, the chiral selector is immobilized onto a solid support, typically silica (B1680970) gel. nih.gov The enantiomers of the analyte then interact directly with the CSP as they pass through the column, forming transient diastereomeric complexes with differing stabilities, which leads to different retention times and, thus, separation. nih.gov

This compound as a Component of Chiral Stationary Phases

Chiral Stationary Phases (CSPs) are at the core of direct enantioselective chromatography, a powerful technique for separating racemic mixtures. The fundamental principle involves the differential interaction between the two enantiomers of an analyte and the chiral selector immobilized on the stationary phase, leading to different retention times. Amino acid derivatives are a well-established class of chiral selectors due to their ready availability, diverse side chains, and multiple interaction sites (e.g., amide bonds for hydrogen bonding, π-stacking, and dipole-dipole interactions).

While specific research detailing this compound as a commercialized CSP is limited, the principles of its function can be understood from studies on analogous L-valinamide and other N-acyl amino amide derivatives. These are often categorized as Pirkle-type or brush-type CSPs. In these systems, the chiral selector is covalently bonded to a support matrix, typically silica gel. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the selector. For effective separation, a combination of interactions is necessary to establish a stable complex with a significant energy difference between the two diastereomeric pairs.

For a selector like this compound, the key interaction sites facilitating chiral recognition would include:

Hydrogen Bonding: The two N-H protons and the carbonyl oxygen of the amide groups can act as hydrogen bond donors and acceptors.

Dipole-Dipole Interactions: The polar amide bond contributes to dipole-dipole stacking.

Steric Interactions: The bulky isopropyl group of the valine residue creates a specific three-dimensional chiral cavity, forcing the analyte to approach from a particular orientation.

Hydrophobic Interactions: The N-dodecyl chain provides a significant nonpolar region that can interact with hydrophobic parts of the analyte, which is particularly effective in reversed-phase chromatography.

Research on diamide (B1670390) chiral stationary phases derived from L-valine has demonstrated their effectiveness in separating N-trifluoroacetyl-D,L-amino acid isopropyl esters via gas chromatography. These phases operate through a proposed mechanism involving a "three-point interaction" model, where hydrogen bonding and steric hindrance are the primary drivers of enantioselectivity. In supercritical fluid chromatography (SFC), a technique known for its high efficiency, chiral diamide stationary phases, including those based on valinamide, have been successfully used for the resolution of D- and L-amino acid derivatives. psu.edu

| Chiral Selector Type | Analyte Class | Chromatography Mode | Key Interactions |

|---|---|---|---|

| L-Valinamide Derivatives | N-Acyl Amino Acid Esters | GC, SFC | Hydrogen Bonding, Steric Repulsion |

| (R)-N-(3,5-dinitrobenzoyl)phenylglycine (Pirkle Phase) | Tertiary Phosphine Oxides | SFC | π-π Stacking, Hydrogen Bonding, Dipole Stacking |

| Cellulose Tribenzoate | Pharmaceutical Compounds | SFC, HPLC | Inclusion into Chiral Grooves, Hydrogen Bonding |

Supramolecular Assemblies as Chiral Recognition Hosts

The amphiphilic structure of this compound makes it an ideal candidate for forming self-assembled supramolecular structures in solution. oup.com Amphiphiles, molecules with distinct polar and nonpolar regions, can spontaneously organize into ordered aggregates like micelles, vesicles, or nanofibers when placed in a suitable solvent. csic.es When the amphiphile is chiral, these assemblies can present a well-defined, chiral microenvironment. These organized structures can act as hosts for guest molecules, leading to applications in chiral recognition and sensing. nih.govsioc-journal.cn

The self-assembly process is driven by a combination of non-covalent interactions, including:

Hydrophobic Effect: In aqueous media, the dodecyl tails aggregate to minimize contact with water, forming the core of the assembly.

Hydrogen Bonding: The L-valinamide headgroups can form extensive intermolecular hydrogen bond networks at the surface of the aggregate, providing structural stability. csic.es

Van der Waals Forces: These forces contribute to the packing of the alkyl chains within the hydrophobic core.

The chirality of the L-valine is transferred from the molecular level to the macroscopic structure, often resulting in helical or other chiral morphologies. nih.gov These supramolecular assemblies can recognize chiral guests through host-guest chemistry. The chiral cavities or surfaces of the assembly interact differently with the enantiomers of a guest molecule, resulting in different binding affinities. This difference can be detected through various analytical techniques, such as circular dichroism (CD) spectroscopy, fluorescence, or UV-Vis spectroscopy. bohrium.com

For instance, research on chiral amphiphiles based on other amino acids has shown that their self-assemblies can effectively discriminate between enantiomers. acs.org Studies with novel C2-symmetrical chiral tetra-amide compounds derived from (S)-isoleucine have demonstrated strong complexation and high enantioselectivity for amino acid esters and 1-arylethylamines. dergipark.org.tr The binding constants (Ka) for these host-guest systems can differ significantly between enantiomers, indicating a high degree of chiral recognition. dergipark.org.tr The expression of chirality in these systems is not merely dependent on the chiral monomer but on the organization of the entire aggregate. csic.es

| Chiral Host (Receptor) | Guest (Analyte) | Binding Constant (Ka, M⁻¹) | Enantioselectivity (K_S / K_R) | Reference |

|---|---|---|---|---|

| C2-Symmetrical (S)-Isoleucine Tetra-amide 1 | (S)-1-Phenylethylamine | 5787.23 | 13.98 | dergipark.org.tr |

| (R)-1-Phenylethylamine | 413.96 | |||

| C2-Symmetrical (S)-Isoleucine Tetra-amide 2 | (S)-Methyl Phenylalaninate | 1544.11 | 2.55 | dergipark.org.tr |

| (R)-Methyl Phenylalaninate | 605.53 |

Advanced Spectroscopic and Analytical Characterization of N Dodecyl L Valinamide and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the chemical environment, structure, and dynamics of N-Dodecyl-L-valinamide in various states. epa.govmdpi.com

In solution, NMR spectroscopy provides unambiguous confirmation of the covalent structure of this compound and offers insights into its conformational dynamics. rsc.org High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals.

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The long dodecyl chain would exhibit a prominent multiplet for the bulk methylene (B1212753) (-CH₂-) groups around 1.2-1.4 ppm, a triplet for the terminal methyl (-CH₃) group near 0.8-0.9 ppm, and signals for the methylene groups adjacent to the amide nitrogen. The L-valine moiety would be identified by the characteristic doublet for the isopropyl methyl groups and the corresponding methine (CH) proton, as well as the alpha-proton (α-H) signal. The amide (N-H) protons would appear as distinct signals whose chemical shifts are sensitive to solvent and temperature.

¹³C NMR: The carbon spectrum would complement the proton data, showing a series of peaks for the aliphatic dodecyl chain and specific resonances for the carbonyl carbon (C=O) of the amide group, and the α-carbon and isopropyl carbons of the valine residue.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the structural assignment. Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions, providing information on the molecule's preferred conformation and the proximity of the dodecyl chain to the valine headgroup in solution. googleapis.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Expected Chemical Shift (ppm) |

| Dodecyl Chain | Terminal -CH₃ | ¹H: ~0.8-0.9 |

| ¹³C: ~14 | ||

| Bulk -(CH₂)₁₀- | ¹H: ~1.2-1.4 | |

| ¹³C: ~22-32 | ||

| -CH₂-NH- | ¹H: ~3.1-3.3 | |

| ¹³C: ~40-45 | ||

| L-Valine Moiety | α-CH | ¹H: ~3.9-4.2 |

| ¹³C: ~58-62 | ||

| β-CH | ¹H: ~2.0-2.2 | |

| ¹³C: ~30-33 | ||

| γ-CH₃ (isopropyl) | ¹H: ~0.9-1.0 (two doublets) | |

| ¹³C: ~18-20 | ||

| Amide Group | -C(=O)NH- | ¹H: ~7.5-8.5 |

| -C(=O)- | ¹³C: ~170-175 | |

| -C(=O)NH₂ | ¹H: ~6.5-7.5 (two signals) |

Note: Values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Solid-state NMR (ssNMR) is uniquely suited for studying the structure of this compound in its self-assembled, aggregated state, such as in organogels or other nanostructures. ontosight.airesearchgate.net Since molecules in these states tumble slowly, ssNMR techniques are required to obtain high-resolution spectra. researchgate.net These methods provide crucial information on molecular packing, conformation, and the organization of the supramolecular assembly. googleapis.com

By analyzing chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the conformation of the valine headgroup and the packing of the dodecyl tails. For instance, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can identify conformational heterogeneity within the sample. Advanced techniques can measure internuclear distances, helping to construct a model of the molecular arrangement within the self-assembled fibers or lamellae. researchgate.net This is particularly important as the supramolecular arrangements may be disrupted upon dissolution for solution-state analysis. researchgate.net

Mass Spectrometry (MS) in Molecular Characterization and Interaction Studies

Mass spectrometry is a fundamental technique for the analysis of this compound, providing precise mass information for identity confirmation and enabling the study of non-covalent assemblies. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or electrospray ionization (ESI), is the definitive method for confirming the molecular formula of this compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within a few parts per million), HRMS allows for the unambiguous determination of its elemental composition (C₁₇H₃₆N₂O). nih.govresearchgate.net This technique is also highly sensitive for assessing the purity of a synthetic batch, detecting and identifying potential impurities or by-products.

Soft ionization techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful tools for studying the non-covalent aggregates that form during the self-assembly of amphiphilic molecules. nih.gov ESI-MS can transfer intact supramolecular complexes from solution to the gas phase, allowing for the detection of dimers, trimers, and larger oligomers of this compound. The observation of these species provides direct evidence of self-association. By carefully controlling the instrumental conditions, it is possible to gain insights into the stoichiometry and relative stability of these complexes, complementing data from other techniques on the nature of the self-assembled state.

Vibrational Spectroscopy for Intermolecular Interaction Analysis

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is exceptionally sensitive to the hydrogen-bonding interactions that are critical drivers of self-assembly for this compound. ubc.caresearchgate.net By analyzing the vibrational modes of the amide groups, one can gain significant insight into the formation and structure of the assemblies. rsc.org

The key regions in the FTIR spectrum are:

Amide I Band (1600-1700 cm⁻¹): This band, arising mainly from the C=O stretching vibration, is highly sensitive to hydrogen bonding and the secondary structure of the peptide-like backbone. A shift to lower wavenumbers upon gelation or aggregation is indicative of the formation of strong intermolecular hydrogen bonds.

Amide II Band (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also sensitive to hydrogen bonding and conformational changes.

N-H Stretching Band (3200-3400 cm⁻¹): The frequency of the N-H stretching vibration provides direct information about the involvement of the amide protons in hydrogen bonds. A shift to lower frequency and band broadening are characteristic of H-bond formation.

C-H Stretching Bands (2800-3000 cm⁻¹): The frequencies of the symmetric and asymmetric C-H stretching vibrations of the dodecyl chain's methylene groups are sensitive to the chain's conformational order (trans/gauche ratio). Changes in these bands can indicate the degree of packing and ordering of the hydrophobic tails within the self-assembled structure. researchgate.net

By comparing the spectra of this compound in a dilute solution (where it exists as monomers) with its spectrum in a self-assembled state (e.g., a gel), researchers can confirm the presence and nature of the intermolecular hydrogen bonds that stabilize the supramolecular architecture. nih.gov

Table 2: Key FTIR Absorption Bands for Analyzing this compound Self-Assembly

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation of Changes upon Assembly |

| N-H Stretch | 3200 - 3400 | Shift to lower frequency indicates hydrogen bond formation. |

| C-H Stretches (asymmetric & symmetric) | 2800 - 3000 | Shift to lower frequency indicates increased conformational order (more trans conformers) of alkyl chains. |

| Amide I (C=O Stretch) | 1600 - 1700 | Shift to lower frequency indicates C=O participation in hydrogen bonds. |

| Amide II (N-H Bend & C-N Stretch) | 1500 - 1600 | Position and shape are sensitive to H-bonding and conformation. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique for identifying functional groups and investigating hydrogen bonding within the molecular assemblies of this compound. edinst.com The spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. The key vibrational modes for this compound are the N-H stretching, C-H stretching of the dodecyl chain, and the amide I and II bands.

The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly sensitive to the formation of hydrogen bonds. In a self-assembled state, such as a gel or fiber, a shift in the position of these bands compared to the monomeric state in a dilute solution indicates the presence and strength of intermolecular hydrogen bonding between the amide groups, which is a primary driving force for assembly. beilstein-journals.org For instance, the C-H stretching bands of the dodecyl chain provide insight into the packing and conformational order of the hydrophobic tails within the assemblies. researchgate.netosti.gov

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~3300 | N-H Stretch | Indicates hydrogen bonding status of the amide group. |

| 2955-2965 | C-H Asymmetric Stretch (CH₃) | Characteristic of the terminal methyl group of the dodecyl chain. |

| 2915-2925 | C-H Asymmetric Stretch (CH₂) | Relates to the conformational order of the alkyl chain. researchgate.net |

| 2845-2855 | C-H Symmetric Stretch (CH₂) | Relates to the conformational order of the alkyl chain. researchgate.net |

| ~1640 | Amide I (C=O Stretch) | Position is highly sensitive to hydrogen bonding and secondary structure. beilstein-journals.org |

| ~1550 | Amide II (N-H Bend & C-N Stretch) | Also sensitive to hydrogen bonding environment. |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. horiba.com It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon backbone of the dodecyl tail in this compound assemblies. nih.gov While FTIR is sensitive to polar groups like C=O and N-H, Raman spectroscopy can provide detailed information on the conformational order (trans/gauche content) of the alkyl chains. nih.gov

The analysis of the C-C skeletal and C-H stretching regions in the Raman spectrum can reveal changes in the packing and ordering of the hydrophobic chains upon aggregation. researchgate.net This technique is non-destructive and requires minimal sample preparation, allowing for the analysis of samples in various forms, including solids, gels, and solutions. horiba.com

Electron Microscopy for Morphological and Nanostructural Imaging

Electron microscopy techniques are indispensable for the direct visualization of the supramolecular structures formed by the self-assembly of this compound. They provide high-resolution images of the morphology and nanostructure of the assemblies.

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission Electron Microscopy (TEM) offers unparalleled resolution for imaging the fine details of nanostructures. univ-rennes.frnanoscience.com For this compound, TEM can reveal the morphology of individual self-assembled entities, such as nanofibers, ribbons, or vesicles. Samples are typically prepared by depositing a dilute suspension of the assemblies onto a support grid and allowing the solvent to evaporate.

Cryogenic TEM (Cryo-TEM) is an advanced form of TEM where the sample is flash-frozen in its native, hydrated state, preserving the solution-state morphology without artifacts from drying or staining. rsc.orgfrontiersin.org This is particularly crucial for studying amphiphilic molecules like this compound, as it allows for the direct visualization of delicate structures like micelles or bilayers that exist in solution. nih.gov Cryo-TEM can provide definitive evidence of the shape and dimensions of the aggregates, such as the width of fibers or the lamellar spacing in vesicular structures. rsc.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to image the surface topography of bulk samples with significant depth of field. nanoscience.com For this compound, SEM is ideal for characterizing the three-dimensional network structure of xerogels (gels from which the solvent has been removed) or the surface of dried films. copernicus.org The technique involves scanning a focused beam of electrons over the sample surface and detecting the emitted secondary or backscattered electrons to form an image. nanoscience.com SEM images can reveal the porosity, fiber density, and interconnectivity within a macroscopic gel network, providing a link between the nanoscale assembly and the bulk material properties. nih.gov

Table 2: Application of Electron Microscopy Techniques for this compound Assemblies

| Technique | Sample State | Information Obtained | Typical Resolution |

|---|---|---|---|

| TEM | Dried | High-resolution 2D projection of individual nanostructures (fibers, ribbons). nanoscience.com | Sub-nanometer |

| Cryo-TEM | Vitrified/Hydrated | Morphology of assemblies in their native solution state (micelles, vesicles, hydrated fibers). rsc.org | Nanometer |

| SEM | Dried/Coated | 3D surface topography and network structure of bulk materials (gels, films). nanoscience.com | Nanometer |

Light Scattering Techniques for Aggregation Behavior and Size Determination

Light scattering methods are non-invasive techniques used to study the size, shape, and distribution of particles and aggregates in solution.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size of particles and aggregates in solution. nih.gov DLS analyzes the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. colostate.edu Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations.

For this compound, DLS is used to determine the hydrodynamic radius (Rₕ) and the size distribution (Polydispersity Index, PDI) of its aggregates in solution, such as micelles or early-stage oligomers. nih.govresearchgate.net By measuring the size as a function of concentration, one can determine the critical aggregation concentration (CAC). The technique is also valuable for studying the influence of external parameters like temperature or pH on the aggregation behavior. nih.gov

Table 3: Representative DLS Data for this compound Aggregation Analysis

| Concentration | Temperature (°C) | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|---|

| Below CAC | 25 | < 5 | > 0.5 | Monomeric or small, poorly defined aggregates. |

| Above CAC | 25 | 10 - 20 | < 0.2 | Formation of well-defined spherical or ellipsoidal micelles. nih.gov |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is an essential technique for characterizing the nanoscale structure of this compound assemblies in solution or in a gel state. researchgate.netnih.gov By analyzing the scattering pattern of X-rays at low angles, SAXS provides information on the size, shape, and spatial arrangement of the aggregates. embl-hamburg.desesame.org.jo

In studies of organogelators like this compound, SAXS can elucidate the packing of molecules within the self-assembled network. For instance, research on similar L-amino acid-based organogelators reveals that the molecules can organize into various structures, such as fibers or lamellae, which then form a three-dimensional network that immobilizes the solvent. rsc.org The SAXS pattern typically exhibits one or more correlation peaks, which correspond to characteristic distances within the gel structure. The positions of these peaks (in terms of the scattering vector, q) can be used to calculate real-space distances (d), such as the diameter of the self-assembled fibers or the spacing between lamellar layers, using the formula d = 2π/q. embl-hamburg.de

For example, analysis of related fatty acid amides of amino acids has shown that gelation is critically dependent on the length of the fatty acid chain and the specific amino acid used. researchgate.net X-ray diffraction studies, a related technique, have provided information about the one-dimensional packing in such gels, often involving hydrogen bonds and interdigitated molecular arrangements. rsc.org While specific SAXS data for this compound is not broadly published in generalized literature, the principles of analysis are well-established from studies on analogous systems.

Table 1: Illustrative SAXS Data Interpretation for Amino Acid-Based Organogels This table is a generalized representation based on typical findings for this class of compounds.

| Scattering Peak | Typical Scattering Vector (q) Range (nm⁻¹) | Corresponding d-spacing (nm) | Structural Interpretation |

|---|---|---|---|

| Primary Peak | 1.5 - 3.0 | 2.1 - 4.2 | Diameter of primary fibers or lamellar stacking distance |

| Secondary Peak | 3.0 - 6.0 | 1.0 - 2.1 | Higher-order packing or internal structure |

Surface-Sensitive Techniques for Organized Assemblies

To understand the two-dimensional organization of this compound, particularly at interfaces or on surfaces, highly specialized microscopy techniques are employed.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of self-assembled structures with nanoscale resolution. nih.govmdpi.com It can be used to image thin films or monolayers of this compound deposited on a substrate. The technique involves scanning a sharp tip attached to a cantilever across the sample surface; the deflections of the cantilever are used to create a three-dimensional height map. mdpi.com

For self-assembling systems like peptide amphiphiles and other amino acid derivatives, AFM reveals the morphology of the resulting nanostructures, such as nanofibers, ribbons, or sheets. nih.govnih.gov Researchers can measure the height, width, and length of these assemblies directly from the AFM images. For example, studies on similar molecules have shown the formation of entangled networks of fibers, which is characteristic of many organogels. rsc.org AFM can also provide insights into how the assembly process is influenced by the substrate or the presence of other molecules. mdpi.com

Scanning Tunneling Microscopy (STM) offers even higher, often sub-molecular, resolution for samples on a conductive surface. oxinst.comresearchgate.net It operates by measuring the quantum tunneling current between a sharp metallic tip and the sample. caltech.edu This allows for the direct visualization of individual molecules within an ordered assembly.

For molecules like this compound, STM can be used to study how they pack in a monolayer on a conductive substrate like gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). caltech.edumpg.de Such studies provide precise information on the molecular arrangement, orientation, and the influence of intermolecular interactions (e.g., hydrogen bonding between the amide groups and van der Waals forces between the dodecyl chains) on the final supramolecular architecture. researchgate.net While STM requires a conductive substrate and is typically performed under ultra-high vacuum, it provides unparalleled detail about the fundamental principles governing self-assembly at the molecular level. mpg.de

Other Physicochemical Characterization Methods

Beyond structural and surface analysis, other methods are used to determine key parameters related to the aggregation process in solution.

Turbidimetry is an optical method that measures the cloudiness of a solution to detect the onset of aggregation. As molecules of this compound begin to self-assemble into larger aggregates, they scatter light, causing the solution to become turbid. nih.gov By monitoring the turbidity (often measured as absorbance) as a function of the compound's concentration, a distinct point of increase is observed. This point is identified as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), signifying the concentration at which spontaneous self-assembly begins. This is a straightforward method to quantify the propensity of the molecule to aggregate under specific solvent and temperature conditions. nih.gov

Table 2: Typical Physicochemical Parameters for Amphiphilic Amino Acid Derivatives This table presents a generalized range of values based on typical findings for this class of compounds.

| Parameter | Technique | Typical Range of Values | Information Obtained |

|---|---|---|---|

| Critical Aggregation Concentration (CAC) | Turbidimetry | 10⁻⁵ - 10⁻³ M | Concentration for onset of self-assembly |

| Critical Micelle Concentration (CMC) | Conductometry | 10⁻⁵ - 10⁻³ M | Concentration for micelle formation |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for elucidating the complete thermodynamic profile of binding interactions and self-assembly processes in solution. azom.comresearchgate.net By measuring the heat changes that occur upon the stepwise addition of one substance to another, ITC can determine the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of an interaction in a single experiment. harvard.edu In the context of an amphiphilic molecule like this compound, ITC is exceptionally well-suited for characterizing the thermodynamics of its self-assembly into micelles or other aggregates. This process is a form of cooperative binding, and its thermodynamic parameters provide crucial insights into the driving forces behind the formation of these supramolecular structures.

The primary application of ITC for a single-component amphiphile such as this compound is the determination of its critical micelle concentration (CMC) and the thermodynamics of micellization. mdpi.com The CMC is a fundamental property of surfactants and indicates the concentration at which monomers begin to associate to form micelles. nih.gov The ITC experiment for this purpose is typically conducted as a "demerization" or dilution experiment. In this setup, a concentrated solution of this compound, well above its expected CMC, is placed in the ITC syringe and titrated into the sample cell, which initially contains only the buffer or solvent.

As the concentrated micellar solution is injected into the solvent, the micelles dissociate into monomers, a process that is accompanied by a change in heat. azom.com Initially, when the concentration in the cell is far below the CMC, the heat change upon each injection is primarily due to the enthalpy of dilution of the concentrated stock and the enthalpy of demicellization. As the titration proceeds and the concentration in the cell approaches and surpasses the CMC, the injected micelles no longer fully dissociate. This leads to a change in the observed heat per injection.

The resulting ITC data is a plot of the heat change per injection versus the total concentration of the amphiphile in the cell. This plot, often referred to as a titration curve or enthalpogram, typically shows a sigmoidal transition. researchgate.net The inflection point of this sigmoid corresponds to the CMC. mdpi.com

From a single ITC experiment, several key thermodynamic parameters for the self-assembly of this compound can be determined:

Critical Micelle Concentration (CMC): As mentioned, the CMC is determined from the inflection point of the titration curve. It represents the concentration at which the formation of micelles becomes significant. mdpi.com

Enthalpy of Micellization (ΔHmic): The enthalpy change associated with the formation of micelles can be directly calculated from the difference in the heat of injection before and after the CMC is reached. mdpi.commdpi.com This value provides information about the changes in bonding and solvation during the assembly process. A negative ΔHmic indicates an exothermic process, often driven by favorable van der Waals interactions within the micelle core, while a positive ΔHmic suggests an endothermic process, which must be driven by a favorable entropy change.

Due to the absence of specific published ITC data for this compound in the reviewed literature, the following table presents hypothetical, yet representative, thermodynamic data that could be obtained from an ITC experiment designed to study its self-assembly in an aqueous buffer at a standard temperature.

| Thermodynamic Parameter | Hypothetical Value | Unit | Significance for this compound Self-Assembly |

| Critical Micelle Concentration (CMC) | 0.5 | mM | The concentration threshold for the formation of micelles. |

| Enthalpy of Micellization (ΔHmic) | -5.2 | kJ/mol | Indicates that the micellization process is slightly exothermic, suggesting favorable interactions within the micelle core. |

| Gibbs Free Energy of Micellization (ΔGmic) | -25.0 | kJ/mol | The negative value signifies a spontaneous self-assembly process. |

| Entropy of Micellization (TΔSmic) | +19.8 | kJ/mol | The large positive entropy change is the dominant driving force for micellization, characteristic of the hydrophobic effect. |

This illustrative data underscores the type of quantitative insights that ITC provides into the thermodynamic forces governing the aggregation behavior of this compound. The interplay between the enthalpic and entropic contributions determines the spontaneity and stability of the resulting supramolecular assemblies.

Computational and Theoretical Investigations of N Dodecyl L Valinamide Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone of computational studies on the self-assembly of surfactant-like molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, revealing the mechanisms and pathways of supramolecular structure formation.

MD simulations can be employed to investigate the spontaneous aggregation of N-Dodecyl-L-valinamide monomers in an aqueous environment. Starting from a random distribution of monomers, these simulations can capture the entire process of micellization, from the initial hydrophobic collapse to the formation of stable, equilibrium aggregates. Key parameters that can be extracted from these simulations include the critical micelle concentration (CMC), aggregation number, and the size and shape of the resulting micelles.

For instance, a typical simulation might involve solvating a number of this compound molecules in a water box and running the simulation for several hundred nanoseconds to microseconds. The formation of spherical or ellipsoidal micelles would be expected, driven by the hydrophobic interactions of the dodecyl chains and the hydrophilic interactions of the L-valinamide headgroups with water. Furthermore, under specific concentration and environmental conditions, the potential for these micelles to evolve into larger structures, such as vesicles, can also be explored.

Table 1: Hypothetical MD Simulation Parameters for this compound Micellization

| Parameter | Value/Description |

|---|---|

| Force Field | GROMOS54a7 or a similar biomolecular force field |

| Water Model | SPC/E or TIP3P |

| System Size | ~500 this compound molecules, ~100,000 water molecules |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 1 µs |

| Ensemble | NPT (isothermal-isobaric) |

Once self-assembled structures are formed in simulations, detailed analysis can reveal insights into the molecular packing within the aggregates and the nature of their interactions with the surrounding solvent. Radial distribution functions (RDFs) can be calculated to understand the arrangement of different molecular components. For example, the RDF between the dodecyl chains would illustrate the dense packing in the micellar core, while the RDF between the valinamide (B3267577) headgroups and water molecules would characterize the hydration shell.